molecular formula C13H8N2O2 B1272096 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile CAS No. 328547-41-7

4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile

Cat. No.: B1272096
CAS No.: 328547-41-7
M. Wt: 224.21 g/mol
InChI Key: AQJFLLNUQBDTIN-UHFFFAOYSA-N
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Description

4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile (molecular formula: C₁₄H₉N₂O₂) is a benzenecarbonitrile derivative featuring a pyridinyl ether linkage substituted with a formyl group at the 5-position of the pyridine ring. According to ND Pharma & Biotech, the compound is available with a purity of 90.019% under the name "Formylpiperidine" . Its structure enables participation in condensation reactions, such as the formation of Schiff bases, and may serve as a precursor for bioactive molecules or metal-organic frameworks (MOFs).

Properties

IUPAC Name

4-(5-formylpyridin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O2/c14-7-10-1-4-12(5-2-10)17-13-6-3-11(9-16)8-15-13/h1-6,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJFLLNUQBDTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=NC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377328
Record name 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328547-41-7
Record name 4-[(5-formyl-2-pyridinyl)oxy]benzenecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction of 5-Formyl-2-chloropyridine with 4-Hydroxybenzonitrile

A direct method could involve the coupling of 5-formyl-2-chloropyridine and 4-hydroxybenzonitrile under basic conditions. The chloropyridine derivative acts as an electrophile, while the phenoxide ion (generated from 4-hydroxybenzonitrile) serves as the nucleophile.

Proposed Conditions:

  • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
  • Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
  • Temperature: 80–120°C
  • Reaction Time: 12–24 hours

This method parallels the synthesis of crisaborole intermediates, where bromo- or chloro-substituted aromatic compounds react with phenolic nucleophiles. For example, in the preparation of 4-(4-bromo-3-formylphenoxy)benzonitrile, a similar SNAr mechanism is employed, albeit with a brominated benzene ring instead of a pyridine.

Challenges and Optimization

  • Electron-Deficient Pyridine Ring: The electron-withdrawing formyl group on the pyridine ring enhances its susceptibility to SNAr by polarizing the carbon-chlorine bond.
  • Steric Effects: The ortho-position of the chlorine relative to the formyl group may impede reactivity, necessitating elevated temperatures or microwave-assisted synthesis.
  • Yield Considerations: Competitive hydrolysis of the nitrile group under basic conditions must be mitigated by controlling reaction pH and temperature.

Formylation of Pre-Formed Intermediates

An alternative strategy involves introducing the formyl group after establishing the ether linkage between the pyridine and benzonitrile moieties.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classical method for introducing formyl groups onto aromatic systems. Applying this to 4-[(2-pyridinyl)oxy]benzenecarbonitrile could yield the target compound.

Proposed Conditions:

  • Reagents: Phosphorus oxychloride (POCl3) and dimethylformamide (DMF)
  • Temperature: 0°C to room temperature
  • Workup: Quenching with aqueous sodium acetate

This method is widely used for formylating electron-rich heterocycles, though the electron-deficient nature of pyridine may require activating groups or prolonged reaction times.

Oxidation of Hydroxymethyl Precursors

Another route involves oxidizing a hydroxymethyl intermediate to the aldehyde. For instance, 4-[(5-(hydroxymethyl)-2-pyridinyl)oxy]benzenecarbonitrile could be oxidized using pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).

Example Protocol:

  • Synthesize the hydroxymethyl intermediate via SNAr using 5-(hydroxymethyl)-2-chloropyridine.
  • Oxidize with MnO2 in dichloromethane at room temperature.

This approach mirrors steps in crisaborole synthesis, where a hydroxymethyl group on a benzene ring is oxidized to a formyl group.

Palladium-Catalyzed Cross-Coupling Strategies

Transition metal-catalyzed couplings offer modular routes to biaryl ethers, though their application to pyridine systems is less common.

Ullmann-Type Coupling

Copper-catalyzed coupling of 5-formyl-2-iodopyridine with 4-hydroxybenzonitrile could proceed under Ullmann conditions:

  • Catalyst: Copper(I) iodide (CuI)
  • Ligand: 1,10-Phenanthroline
  • Base: Potassium phosphate (K3PO4)
  • Solvent: Toluene or dioxane

While this method is effective for forming aryl ethers, the electron-deficient pyridine may require higher catalyst loadings or temperatures.

Analytical Characterization

Critical data for verifying successful synthesis include:

  • 1H NMR: Expected signals include a singlet for the formyl proton (~10 ppm), aromatic protons in the pyridine (δ 8.5–9.0 ppm) and benzonitrile (δ 7.6–8.0 ppm) regions, and coupling patterns consistent with the ether linkage.
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2230 cm⁻¹ (C≡N stretch).

Chemical Reactions Analysis

4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Drug Development

4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile has shown potential as a pharmacological agent due to its ability to form covalent bonds with proteins, which can lead to inhibition or modulation of enzymatic activities. This property is particularly useful in designing inhibitors for specific enzymatic pathways, which is crucial in treating diseases such as cancer and infections .

Studies have indicated that this compound interacts with specific molecular targets, including enzymes and receptors, suggesting its utility in drug discovery. The formyl group can engage in nucleophilic attack on protein sites, leading to significant biological effects . Its structural features enable it to participate in π-π stacking interactions, enhancing binding stability with aromatic amino acids.

Antiviral Research

Research has explored the compound's efficacy against viral infections, particularly HIV. Its derivatives have been tested for activity against HIV-1 variants, highlighting the potential for developing antiviral therapies based on this scaffold .

Material Science

The compound's properties may also lend themselves to applications in material science, particularly in creating functional materials that require specific interactions at the molecular level. This includes potential uses in sensors or as intermediates in organic synthesis processes .

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of various compounds similar to this compound against HIV-1. The results indicated that modifications to the structure could enhance potency against resistant strains, showcasing the importance of structural diversity in drug design .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of neuronal nitric oxide synthase (nNOS) using compounds derived from this class. The study demonstrated that specific substitutions on the pyridine ring could significantly affect inhibitory potency and selectivity, paving the way for targeted therapies in neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile involves its interaction with specific molecular targets and pathways. For instance, its formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile with structurally related benzenecarbonitrile derivatives and heterocyclic analogs:

Compound Name Key Substituents/Features Molecular Formula Key Properties/Data Applications/Notes References
This compound 5-formylpyridinyl ether, -CN C₁₄H₉N₂O₂ Purity: 90.019%; reactive formyl group Synthetic intermediate, drug design
2-[(1E)-2-(4-Methoxyphenyl)vinyl]benzenecarbonitrile 4-methoxyphenylvinyl, -CN C₁₆H₁₃NO Yield: 76%; mp 107–108°C Photophysical studies
2-((1E)-2-Phenylvinyl)benzenecarbonitrile Phenylvinyl, -CN C₁₅H₁₁N Yield: 74% Organic electronics
2-Methyl-b-ethylpyrrole (from 5-acetyl-2-methylpyrrole) Acetylpyrrole derivatives C₇H₁₁N Wolff-Kishner reduction product Heterocyclic synthesis
4-(1,3-Benzodioxol-5-yl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile Tetrahydrobenzoquinoline fused ring, -CN C₂₀H₁₃N₂O₃ Antitumor activity; mp 593–595K Oncology research
4-[(3S,4S)-4-(aminomethyl)-1-(5-chloropyridin-2-yl)sulfonyl-4-hydroxypyrrolidin-3-yl]oxy-2-fluorobenzonitrile Fluorinated, sulfonated pyrrolidine, -CN C₁₈H₁₇ClFN₃O₅S Chiral centers (S,S) Pharmacological targeting

Physicochemical Properties

  • Purity : The target compound’s purity (90.019% ) is comparable to industrial-grade standards, though specific data for analogs are scarce.

Biological Activity

4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile, also known by its CAS number 328547-41-7, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H8_8N2_2O2_2. The compound features a pyridine ring with a formyl group and a benzonitrile moiety, which contributes to its unique reactivity and potential biological interactions.

PropertyValue
Molecular Weight224.21 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (octanol-water)Not available

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. Research published in various journals has demonstrated its ability to inhibit cancer cell proliferation through multiple pathways:

  • Cell Cycle Arrest : The compound induces G0/G1 phase arrest in cancer cells, leading to reduced cell division.
  • Apoptosis Induction : It activates apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

In vitro studies showed that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells, with IC50_{50} values in the low micromolar range .

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. It has been tested against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus

The compound exhibited bactericidal effects at concentrations that are achievable in clinical settings, suggesting potential as a lead compound for antibiotic development.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The nitrile group may facilitate binding to active sites of enzymes involved in cancer progression or microbial metabolism.
  • Receptor Modulation : The compound's structure allows it to potentially modulate receptor activity, influencing signaling pathways related to cell survival and proliferation.

Case Study 1: Anticancer Efficacy

A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells by approximately 30% compared to untreated controls .

Case Study 2: Antimicrobial Testing

In another case study focusing on its antimicrobial properties, the compound was evaluated against Staphylococcus aureus using the disk diffusion method. The results showed clear zones of inhibition at concentrations as low as 50 µg/mL, indicating potent antibacterial activity.

Q & A

Q. What are the standard synthetic routes for 4-[(5-Formyl-2-pyridinyl)oxy]benzenecarbonitrile, and how are reaction yields optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, condensation reactions using aldehydes (e.g., piperonal) and ketones (e.g., 1-pentanone) under reflux conditions in ethanol, followed by cyclization with ammonium acetate . Yield optimization includes:
  • Temperature control : Maintaining reflux conditions (~78°C) to ensure complete reaction.
  • Catalyst use : Acidic or basic catalysts (e.g., sodium hydroxide) to accelerate intermediate formation .
  • Purification : Recrystallization from ethanol to isolate high-purity products .
    Yields are quantified using thin-layer chromatography (TLC) and confirmed via NMR and mass spectrometry .

Q. Which spectroscopic and chromatographic methods are employed to confirm the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR identify functional groups (e.g., formyl protons at ~9.8 ppm, aromatic protons in the pyridinyl and benzonitrile regions) .
  • Infrared (IR) Spectroscopy : Peaks at ~2220 cm1^{-1} confirm the nitrile group, while ~1700 cm1^{-1} indicates the formyl group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z calculated vs. observed values within ±0.001 Da) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica plates with UV visualization .

Q. What are the key physical and chemical properties critical for formulating this compound in pharmacological studies?

  • Methodological Answer :
  • Melting Point : Determined via differential scanning calorimetry (DSC); values between 123–124°C indicate purity .
  • Solubility : Assessed in polar (e.g., DMSO) and non-polar solvents to guide formulation for in vitro assays .
  • Stability : Evaluated under varying pH and temperature conditions using HPLC to detect degradation products .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous NMR/IR signals. For example, used SHELXL97 and PLATON to confirm a distorted tetracyclic system with 24.3° dihedral angle .
  • Isotopic Labeling : 15^{15}N or 13^{13}C labeling clarifies overlapping signals in complex spectra .
  • Comparative Analysis : Cross-referencing with structurally similar compounds (e.g., 4-(2-fluorophenyl) analogs) to identify expected spectral patterns .

Q. What strategies are effective in modifying the compound's structure to enhance biological activity?

  • Methodological Answer :
  • Functional Group Substitution : Replacing the formyl group with electron-withdrawing groups (e.g., trifluoromethyl) to improve binding affinity .
  • Heterocyclic Additions : Introducing piperazine or morpholine moieties (as in ) to enhance solubility and target interaction .
  • Structure-Activity Relationship (SAR) Studies : Systematic testing of derivatives (e.g., halogenated analogs) against biological targets (e.g., kinases) to identify pharmacophores .

Q. How is X-ray crystallography applied to determine the compound's conformation and intermolecular interactions?

  • Methodological Answer :
  • Crystal Growth : Slow evaporation of ethanol solutions yields diffraction-quality crystals .
  • Hydrogen Bonding Analysis : Software like PLATON identifies interactions (e.g., N–H⋯O bonds forming centrosymmetric dimers in ) .
  • Conformational Distortion : Dihedral angle calculations reveal strain in the tetracyclic system, influencing reactivity and binding .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Dose-Response Curves : Re-evaluating IC50_{50} values under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Target Selectivity Profiling : Screening against related enzymes (e.g., cytochrome P450 isoforms) to rule off-target effects .
  • Meta-Analysis : Aggregating data from patents (e.g., antiproliferative compounds in ) and peer-reviewed studies to identify consensus mechanisms .

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